molecular formula C7H3NS B574932 5-ethynylthiophene-2-carbonitrile CAS No. 174672-60-7

5-ethynylthiophene-2-carbonitrile

Cat. No.: B574932
CAS No.: 174672-60-7
M. Wt: 133.168
InChI Key: DNPWNXMZXPEZGI-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carbonitrile is a versatile heteroaromatic building block designed for advanced research applications. Its molecular structure, incorporating both a nitrile group and a terminal alkyne, makes it a valuable precursor in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . This reactivity allows for the straightforward construction of more complex, conjugated molecular architectures, which are of significant interest in the development of electronic and optoelectronic materials . In medicinal chemistry, the thiophene core is a recognized pharmacophore. This compound serves as a key synthetic intermediate in the preparation of potential therapeutic agents. Its structure is analogous to scaffolds used in developing potent small-molecule inhibitors, such as those targeting tubulin polymerization for anticancer activity . The terminal alkyne group also makes this compound highly suitable for click chemistry, facilitating its conjugation to biomarkers or other molecules for chemical biology studies and materials science. Researchers will find this compound essential for probing structure-activity relationships and creating novel functionalized thiophene derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethynylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS/c1-2-6-3-4-7(5-8)9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWNXMZXPEZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethynylthiophene-2-carbonitrile involves several steps. One common method includes the reaction of 2-thiophenecarbonitrile with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-ethynylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Organic Synthesis

5-Ethynylthiophene-2-carbonitrile as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures. Its reactivity allows it to participate in various coupling reactions, such as:

  • Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides or other electrophiles. For instance, this compound has been utilized in synthesizing nucleoside derivatives through Sonogashira coupling, demonstrating its utility in modifying nucleic acids for therapeutic applications .
  • Metal-Metal Quadruple Bonds : Research has shown that this compound can support metal-metal quadruple bonds when used as a ligand in coordination chemistry. This property is crucial for the development of new materials with unique electronic properties .

Material Science

Conductive Polymers and Sensors

The incorporation of this compound into polymer matrices has led to the development of conductive materials with potential applications in sensors and electronics:

  • Electrochemical Sensors : The compound has been integrated into biosensors for detecting biomolecules such as hydrogen peroxide. For example, a study demonstrated that silver nanoparticles attached to a composite layer containing thiophene derivatives exhibited high sensitivity and rapid response times in detecting H₂O₂ in urine samples .
  • Battery Applications : In the context of energy storage, this compound has been explored as part of nonaqueous electrolyte systems in batteries. Its ability to enhance the electrochemical performance of battery materials shows promise for improving energy efficiency and storage capacity .

Biological Applications

Pharmacological Studies

The pharmacological potential of this compound is being investigated, particularly in relation to its interactions with biological targets:

  • Nucleoside Derivatives : The modification of nucleosides through the incorporation of this compound has led to compounds with enhanced binding affinities to adenosine receptors. These derivatives are being studied for their potential therapeutic effects against various diseases, including cancer .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisBuilding block for nucleoside derivatives
Material ScienceConductive polymers for electrochemical sensors
Energy StorageComponent in nonaqueous electrolyte batteries
Biological ApplicationsModifications enhancing receptor binding

Case Studies

  • Nucleoside Derivative Synthesis : A study demonstrated the successful synthesis of nucleoside derivatives using this compound through Sonogashira coupling, leading to compounds with significant biological activity against adenosine receptors .
  • Electrochemical Sensor Development : Research on thiophene-based conductive polymers revealed that incorporating this compound significantly improved sensor performance, achieving detection limits as low as 0.24 mM for hydrogen peroxide .
  • Battery Performance Enhancement : The integration of this compound into nonaqueous electrolyte systems showed improved charge-discharge cycles and overall battery efficiency, indicating its potential role in next-generation energy storage solutions .

Mechanism of Action

The mechanism of action of 5-ethynylthiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among thiophene carbonitriles include substituent type (e.g., amino, nitro, alkyl, aryl) and position, which directly affect properties like melting points and solubility.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile C₁₂H₁₄N₂O₂S 259.28 259.28 Methyl, nitro-phenylamino
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile C₂₃H₁₆N₂O₂S 384.45 277–278 Dioxoisoindolinyl, phenyl
5-(Thien-2-yl)thiophene-2-carbonitrile C₉H₅NS₂ 191.28 Not reported Thienyl
3-Amino-5-ethylthiophene-2-carbonitrile C₇H₈N₂S 152.21 Not reported Amino, ethyl

Notes:

  • The melting point of 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile (259.28°C) correlates with its molecular weight and nitro group, which enhances intermolecular interactions .
  • The tetrahydrobenzo[b]thiophene derivative exhibits a higher melting point (277–278°C) due to its fused bicyclic structure and phenyl group .

Contradictions :

  • initially lists the molecular formula of 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile as C₁₂H₄FNO₂, which conflicts with later data (C₁₂H₁₄N₂O₂S) in and . The latter is consistent with its molecular weight (259.28 g/mol) and should be prioritized .

Biological Activity

5-Ethynylthiophene-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethynyl group at the 5-position and a carbonitrile group at the 2-position. This unique structure contributes to its electronic properties and reactivity, making it a candidate for various biological applications.

Property Details
Molecular FormulaC₉H₆N₂S
Molar Mass162.22 g/mol
Functional GroupsEthynyl, Carbonitrile
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. The carbonitrile group can participate in nucleophilic attacks, influencing various biochemical pathways. Notably, its mechanism includes:

  • Inhibition of Tubulin Assembly : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the intrinsic mitochondrial pathway, leading to cell cycle arrest and programmed cell death .

Biological Activity Studies

Research has highlighted the significant anticancer properties of this compound. A summary of key findings is presented below:

Study Findings
In vitro Antiproliferative ActivityDemonstrated IC₅₀ values ranging from 35 nM to 130 nM against various cancer cell lines .
Mechanism of ActionInduces G2/M phase arrest and apoptosis through mitochondrial pathways .
Structural Activity Relationship (SAR)The presence of the carbonitrile group at the 2-position is crucial for enhancing activity .

Case Studies

  • Anticancer Efficacy : In a study assessing derivatives of thiophene compounds, this compound was noted for its potent antiproliferative effects against HeLa and CEM cell lines. The compound's ability to inhibit tubulin assembly was correlated with its cytotoxicity, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism underlying its anticancer effects.

Q & A

Q. What methodologies identify and quantify byproducts in this compound synthesis?

  • Methodological Answer : Use LC-MS/MS with high-resolution mass detection. Compare fragmentation patterns against libraries (e.g., NIST) . For trace impurities, employ preparative TLC followed by ¹H NMR .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR data for this compound derivatives?

  • Methodological Answer : Replicate synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts. Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for calibration .

Q. What statistical methods validate reproducibility in kinetic studies of nitrile reactions?

  • Methodological Answer : Apply ANOVA to compare triplicate runs. Use Q-test to discard outliers. Report confidence intervals (95%) for rate constants .

Safety & Ethics

Q. What ethical considerations apply when publishing unverified toxicity data for this compound?

  • Methodological Answer : Adhere to OECD guidelines for in vitro assays (e.g., Ames test). Disclose data limitations explicitly and cite precedent studies on structurally related nitriles .

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